molecular formula C21H19ClN2O4S B11464237 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide

Cat. No.: B11464237
M. Wt: 430.9 g/mol
InChI Key: SQOKNYZYGDJDSY-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide, also known by its chemical formula C14H13ClN2OS, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

The synthetic route to prepare this compound involves several steps. One common approach is as follows:

    Acylation Reaction: Start with 3-chloro-4-(pyridin-2-ylsulfanyl)aniline and react it with 2,3,4-trimethoxybenzoyl chloride to form the desired amide.

    Purification: The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production:

Industrial-scale production typically employs efficient and scalable methods to synthesize this compound. specific proprietary processes may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Reduction: Reduction of the nitro group (if present) can yield an amino compound.

Common Reagents and Conditions:

    Acylation: Use acyl chlorides (e.g., benzoyl chloride) and base (e.g., pyridine).

    Reduction: Employ reducing agents like sodium borohydride (NaBH) or hydrogen gas (H).

Major Products:

The major product is the target compound itself, N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are related compounds, N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide stands out due to its specific substitution pattern and functional groups.

Similar Compounds

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C21H19ClN2O4S/c1-26-16-9-8-14(19(27-2)20(16)28-3)21(25)24-13-7-10-17(15(22)12-13)29-18-6-4-5-11-23-18/h4-12H,1-3H3,(H,24,25)

InChI Key

SQOKNYZYGDJDSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl)OC)OC

Origin of Product

United States

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